molecular formula C21H19N3O2S B11608634 N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B11608634
M. Wt: 377.5 g/mol
InChI Key: DURZYRKPUIBFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (CAS: 296262-08-3) is a thienopyrazole carboxamide derivative with a molecular formula of C21H19N3O2S and a molecular weight of 377.47 g/mol . Thieno[2,3-c]pyrazole derivatives are recognized for their diverse pharmacological activities, including antifungal, antibacterial, and anti-inflammatory properties . The compound features a 4-ethoxyphenyl carboxamide substituent, which distinguishes it from structurally related analogs. Its synthesis typically involves cyclization and substitution reactions, as demonstrated in studies using sodium ethoxide and ethanol-dioxane systems .

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C21H19N3O2S/c1-3-26-17-11-9-15(10-12-17)22-20(25)19-13-18-14(2)23-24(21(18)27-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,22,25)

InChI Key

DURZYRKPUIBFOO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiophene Derivatives

Cyclocondensation reactions often begin with functionalized thiophene precursors. For example, 2-mercaptothiophene reacts with γ-butyrolactone in the presence of sodium ethoxide to form 4-(thiophen-2-ylthio)butanoic acid, a key intermediate. Subsequent treatment with hydrazine hydrate under reflux conditions facilitates cyclization, yielding the thieno[2,3-c]pyrazole scaffold. This method achieves moderate yields (47–75%) and requires careful control of stoichiometry to avoid side reactions.

Pyrazole Annulation via Jacobson Reaction

An alternative approach employs the Jacobson reaction, where thiophene-based amines undergo diazotization followed by cycloaddition. For instance, 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile reacts with sodium nitrite in hydrochloric acid to form chloropyrazolothienotriazine, which is further functionalized. This method is advantageous for introducing substituents at the 5-position of the pyrazole ring.

Functionalization of the Thieno[2,3-c]Pyrazole Core

After forming the core, the compound undergoes sequential modifications to introduce the ethoxyphenyl, phenyl, and carboxamide groups.

Introduction of the 4-Ethoxyphenyl Group

The 4-ethoxyphenyl moiety is typically introduced via nucleophilic aromatic substitution or Ullmann coupling . In one protocol, the chloro intermediate generated during pyrazole annulation reacts with 4-ethoxyaniline in dimethylformamide (DMF) at 80–100°C. Catalytic copper(I) iodide enhances reaction efficiency, yielding the substituted product with 65–70% purity.

Attachment of the Phenyl Group

The phenyl group at the 1-position of the pyrazole ring is introduced early in the synthesis. Starting with phenylhydrazine and thiophene-3-carbaldehyde, a condensation reaction forms the pyrazole ring, with the phenyl group already in place. Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining yields above 80%.

Carboxamide Formation

The final step involves converting a carboxylic acid or ester intermediate into the carboxamide. For example, methyl 4,5-dihydro-1H-thieno[2',3':2,3]thiepino[4,5-c]pyrazole-3-carboxylate undergoes aminolysis with 4-ethoxyaniline in toluene, catalyzed by trimethylaluminum. This method avoids racemization and achieves >90% conversion under mild conditions.

Optimization Strategies for Improved Yield and Purity

Solvent and Catalyst Selection

ParameterTraditional MethodOptimized Method
SolventEthanolDimethylacetamide (DMAc)
CatalystSodium ethoxideCuI/1,10-phenanthroline
Yield47%68%
Reaction Time19 hours6 hours

Switching from ethanol to polar aprotic solvents like DMAc improves solubility of intermediates, while copper-based catalysts accelerate coupling reactions. Microwave irradiation further enhances reaction kinetics, reducing time and energy consumption.

Purification Techniques

Recrystallization from petroleum ether or ethyl acetate removes unreacted starting materials, while column chromatography isolates isomers. High-performance liquid chromatography (HPLC) is employed for industrial-scale purification, achieving >99% purity.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and environmental sustainability. Continuous flow reactors minimize waste and improve heat transfer compared to batch processes. For example, a pilot study using microreactors achieved 85% yield in the cyclocondensation step, compared to 75% in batch mode. Additionally, replacing toxic solvents like DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Chloroacetylation and Subsequent Nucleophilic Substitution

The amino group at position 4 of the thienopyrazole core undergoes chloroacetylation when treated with chloroacetyl chloride, forming 4-(2-chloroacetamido)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (compound 8 in ). This intermediate reacts with primary aromatic amines (e.g., aniline derivatives) via nucleophilic substitution, replacing the chloride with an amine group. Unexpectedly, this reaction also triggers a Dimroth rearrangement under excess amine conditions, yielding pyrimidinone derivatives (e.g., 3a-c in ).

Key Data :

  • IR Evidence : Disappearance of the CN stretch (~2199 cm⁻¹) and appearance of NH/amide bands (3440–3188 cm⁻¹ and 1660 cm⁻¹) confirm rearrangement .

  • 1H NMR : Singlets at δ 6.10 (NHPh) and δ 12.68 (NH pyrimidine) validate structural transformation .

Cyclization and Condensation Reactions

The carboxamide moiety participates in cyclization reactions. For example, treatment with triethyl orthoformate in acetic anhydride generates tricyclic derivatives via intramolecular cyclization. Subsequent reactions with hydrazine hydrate produce iminopyrimidine intermediates (compound 8 in ), which further condense with triethyl orthoformate to form triazolopyrimidines (compound 9 ) .

Reaction Pathway :

  • Intermediate Formation :

    • Compound 7 (from chloroacetylated precursor) reacts with triethyl orthoformate → tricyclic derivative.

    • Hydrazine hydrate → iminopyrimidine 8 .

  • Final Product :

    • Condensation of 8 with triethyl orthoformate → triazolopyrimidine 9 (yield: >90%) .

Spectral Confirmation :

  • Mass Spectrometry : Molecular ion peaks align with expected masses for intermediates and products .

  • 13C NMR : Resonances at δ 160–165 ppm confirm carbonyl and heterocyclic carbons .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit biological relevance:

  • Antioxidant Activity : Chloroacetylated derivatives (e.g., compound 8 ) reduce 4-nonylphenol-induced erythrocyte damage in Clarias gariepinus by 60–90%, as shown in hematological assays .

  • Enzyme Inhibition : Pyrimidinone and triazolopyrimidine derivatives demonstrate inhibitory effects on phosphodiesterase-7 (PDE7), with IC₅₀ values in the micromolar range .

Synthetic Challenges and Optimization

  • Regioselectivity : Electrophilic substitutions occur preferentially at the C-5 position due to electron-rich thiophene moieties .

  • Green Chemistry : Microwave-assisted synthesis reduces reaction times (e.g., from 12 hrs to 30 mins) and improves yields by 15–20% compared to conventional methods .

This compound’s versatility in forming pharmacologically active derivatives underscores its value in medicinal chemistry. Further studies could explore its potential in targeted drug design, leveraging its modular reactivity.

Scientific Research Applications

Structural Features

The compound features a thieno[2,3-c]pyrazole core with an ethoxy group on the phenyl ring, enhancing its reactivity and interaction with biological systems.

Chemistry

N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Biology

Research indicates that this compound exhibits bioactive properties including antimicrobial, antiviral, and anticancer activities. It has been investigated for its potential to interact with specific enzymes and receptors, modulating biological pathways critical for disease progression.

Medicine

The compound has been explored for its therapeutic potential in treating various diseases. Its mechanisms of action involve binding to molecular targets that regulate cellular functions associated with cancer and inflammation.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in specific chemical reactions due to its unique properties.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (nM)
N-(4-ethoxyphenyl)-3-methyl...MCF7 (breast cancer)580
N-(4-chlorophenyl) derivativeNUGC (gastric cancer)60
6-amino derivativeHEPG2 (liver cancer)399

The structure-activity relationships (SAR) indicate that modifications can enhance potency against specific cancer types.

Anti-inflammatory Activity

The compound has also shown promise in inhibiting the production of pro-inflammatory cytokines in cell culture models, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Research highlights the importance of structural modifications in enhancing the biological activity of thienopyrazole derivatives:

Structural Variants

Variants with different substituents on the phenyl ring have demonstrated improved potency against specific cancer types. For example, derivatives with electron-withdrawing groups exhibited increased cytotoxicity.

Mechanistic Studies

Further investigations into molecular targets affected by these compounds are ongoing. Studies aim to elucidate their mechanisms of action more clearly to optimize therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The compound’s activity is highly dependent on substituents at the carboxamide and pyrazole positions. Key analogs include:

Compound ID Substituent (R-group) Molecular Weight (g/mol) Key Structural Feature
Target Compound 4-Ethoxyphenyl 377.47 Ethoxy group enhances lipophilicity
7b (4-Amino-3-methyl variant) 4-Amino 377.47 Amino group improves antioxidant activity
7e (4-Methoxyphenyl variant) 4-Methoxyphenyl 393.47 Methoxy group increases polarity
7f (4-Chlorophenyl variant) 4-Chlorophenyl 397.87 Chlorine enhances electrophilicity
8 (Chloroacetamido variant) 4-(2-Chloroacetamido) 413.92 Chloroacetamido adds reactive potential
N-Cyclohexyl variant Cyclohexyl 339.46 Cyclohexyl boosts steric bulk
Trifluoromethyl variant 3-Trifluoromethyl 369.36 Trifluoromethyl enhances metabolic stability
Antioxidant Efficacy Against 4-Nonylphenol Toxicity

In Clarias gariepinus models, the target compound and analogs were tested for their ability to mitigate erythrocyte damage caused by 4-nonylphenol (4-NP). Results showed:

Compound ID % Altered Erythrocytes (Mean ± SE) Efficacy Ranking
7b 0.6 ± 0.1 Most effective
7f 1.0 ± 0.2 High
7a 3.7 ± 0.5 Moderate
7e 28.0 ± 1.5 Low
8 29.0 ± 1.7 Low
4-NP alone 40.0 ± 2.0 Baseline toxicity

The amino-substituted variant (7b) demonstrated superior antioxidant activity, reducing erythrocyte damage to 0.6%, compared to 40% in 4-NP-only groups.

Cytotoxic Activity
  • N’-(2-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide: A structurally related mitotic inhibitor with cytotoxic activity against leukemia cells, though its mechanism remains unelucidated .
  • MYLS22 : A derivative with a dimethyl-3-oxo-2-phenylpyrazole substituent exhibits selective inhibition of mitochondrial OPA1 GTPase (IC50 = 3.2 µM), highlighting the role of hydrophobic substituents in targeting intracellular enzymes .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The target compound’s solubility in DMSO (2 mg/mL) is comparable to MYLS22, while trifluoromethyl variants show improved lipid membrane penetration due to higher lipophilicity .
  • Collision Cross-Section (CCS) : Predicted CCS values for the target compound’s [M+H]+ ion (188.3 Ų) suggest moderate molecular compactness, similar to chloro-substituted analogs (e.g., 382.08 m/z, CCS = 188.5 Ų) .

Biological Activity

N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Compound Overview

  • Molecular Formula : C21H19N3O2S
  • Molecular Weight : 377.5 g/mol
  • IUPAC Name : N-(4-ethoxyphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
  • Structural Features : The compound features a thieno[2,3-c]pyrazole core with an ethoxy group on the phenyl ring, which enhances its reactivity and interaction with biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biological pathways, leading to significant pharmacological effects. Research indicates that this compound may serve as an inhibitor for certain enzymes involved in cancer progression and inflammation .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 60 nM to over 500 nM depending on the specific cell line tested. Notably, derivatives with different substituents showed varying levels of activity, indicating structure-activity relationships (SAR) that are critical for optimizing therapeutic efficacy .
CompoundCell LineIC50 (nM)
N-(4-ethoxyphenyl)-3-methyl...MCF7 (breast cancer)580
N-(4-chlorophenyl) derivativeNUGC (gastric cancer)60
6-amino derivativeHEPG2 (liver cancer)399

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in cell culture models, suggesting potential applications in treating inflammatory diseases .

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-3-methyl-1-phenyldihydrothieno[2,3-c]pyrazole typically involves multi-step chemical reactions:

  • Starting Materials : The synthesis begins with readily available thienyl and pyrazole precursors.
  • Cyclization Reactions : Controlled cyclization reactions are employed under specific conditions to form the thieno[2,3-c]pyrazole core.
  • Purification : The final product is purified using chromatographic techniques to ensure high yield and purity.

The choice of synthetic route can significantly impact the yield and purity of the final product, which is crucial for biological testing .

Case Studies and Research Findings

Research has highlighted the importance of structural modifications in enhancing the biological activity of thienopyrazole derivatives:

  • Structural Variants : Variants with different substituents on the phenyl ring have shown improved potency against specific cancer types.
  • Mechanistic Studies : Further investigation into the molecular targets and pathways affected by these compounds is ongoing, aiming to elucidate their mechanisms of action more clearly.

Q & A

Q. What multi-step synthesis strategies are recommended to optimize yield and purity of this compound?

A three-step approach is commonly employed: (1) condensation of 1-((6-chloropyridin-3-yl)methyl)-3-phenyl-1H-pyrazole-5-carbonyl chloride with 4-ethoxyaniline, (2) purification via column chromatography (dichloromethane/ethyl acetate eluent), and (3) crystallization using ethyl acetate/hexane. Key considerations include stoichiometric control of thionyl chloride (for acyl chloride formation) and inert atmosphere maintenance to prevent hydrolysis .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • X-ray crystallography determines dihedral angles between aromatic rings (e.g., 7.70° between pyrazole and phenyl rings) and hydrogen bonding networks .
  • NMR (¹H/¹³C) confirms substituent positions, while HPLC (≥98% purity) ensures compound homogeneity .

Q. How can solubility challenges in aqueous buffers be mitigated during biological assays?

Use polar aprotic solvents like DMSO (2 mg/mL stock solutions) followed by serial dilution in assay buffers. Pre-saturation studies and co-solvents (e.g., cyclodextrins) can enhance solubility without compromising activity .

Advanced Research Questions

Q. What molecular docking strategies predict target binding affinity and selectivity?

  • Glide SP/XP protocols (Schrödinger Suite) model interactions with targets like OPA1 or c-Met. Key parameters include grid box placement around catalytic sites and Prime refinement for induced-fit effects .
  • Selectivity is assessed by cross-docking against off-targets (e.g., VEGFR2) and comparing binding scores (ΔG < -8 kcal/mol indicates high affinity) .

Q. How do structural modifications at the 4-ethoxyphenyl group influence biological activity?

Substituent Biological Effect (vs. 4-NP toxicity)Reference
4-Chlorophenyl29% erythrocyte alteration
4-Methoxyphenyl12% erythrocyte alteration
4-Ethoxyphenyl (target)3.7% erythrocyte alteration
Ethoxy groups reduce oxidative stress better than chloro/methoxy analogs due to enhanced electron-donating capacity .

Q. What experimental designs resolve contradictions in reported IC₅₀ values across studies?

  • Standardize assay conditions: Use identical cell lines (e.g., NIH3T3/TPR-Met for c-Met inhibition), ATP concentrations (1 mM), and incubation times (72 hrs) .
  • Validate via orthogonal assays (e.g., SPR for binding kinetics, Western blot for target phosphorylation) .

Q. Which in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • NIH3T3/TPR-Met xenografts assess tumor growth inhibition (dose: 10–50 mg/kg oral, T/C ratio < 0.3 indicates efficacy) .
  • Clarias gariepinus models evaluate antioxidant activity (e.g., reduced erythrocyte DNA damage at 10 µM) .

Q. How does the thieno[2,3-c]pyrazole core enhance target engagement compared to pyrazole analogs?

The fused thiophene ring increases π-π stacking with hydrophobic pockets (e.g., OPA1’s GTPase domain), improving binding entropy (ΔS = +15 cal/mol·K) . Molecular dynamics simulations show 20% longer residence times vs. non-fused analogs .

Methodological Considerations

Q. What crystallographic parameters define conformational stability?

  • Dihedral angles : Pyrazole-phenyl (7.70°), pyridine-ethoxyphenyl (40.68°) .
  • Intermolecular interactions : N–H···N (2.12 Å) and C–H···π (3.45 Å) bonds stabilize 2D lattice structures .

Q. How are metabolite-related off-target effects minimized during inhibitor design?

Block metabolic hotspots via fluorination (C-3 position) or methyl group incorporation (C-5), reducing CYP3A4-mediated oxidation by >90% .

Data Interpretation Guidelines

Q. What statistical methods validate dose-response relationships in enzyme inhibition assays?

Four-parameter logistic curves (GraphPad Prism) calculate IC₅₀ values. Report Hill slopes (1.0–1.5 indicates non-cooperative binding) and R² (>0.95) for reproducibility .

Q. How do researchers reconcile divergent bioactivity data between in vitro and in vivo studies?

  • Plasma protein binding : Measure free fraction via equilibrium dialysis (e.g., 85% binding reduces in vivo efficacy by 3-fold) .
  • Tissue penetration : Use LC-MS/MS to quantify compound levels in target organs (e.g., liver-to-plasma ratio > 5 suggests hepatotoxicity risk) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.